molecular formula C13H17ClN2O2 B8747596 Ethyl 1-(5-chloropyridin-2-yl)piperidine-4-carboxylate

Ethyl 1-(5-chloropyridin-2-yl)piperidine-4-carboxylate

Cat. No.: B8747596
M. Wt: 268.74 g/mol
InChI Key: UIQALNJIUNNZKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(5-chloropyridin-2-yl)piperidine-4-carboxylate is a useful research compound. Its molecular formula is C13H17ClN2O2 and its molecular weight is 268.74 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H17ClN2O2

Molecular Weight

268.74 g/mol

IUPAC Name

ethyl 1-(5-chloropyridin-2-yl)piperidine-4-carboxylate

InChI

InChI=1S/C13H17ClN2O2/c1-2-18-13(17)10-5-7-16(8-6-10)12-4-3-11(14)9-15-12/h3-4,9-10H,2,5-8H2,1H3

InChI Key

UIQALNJIUNNZKD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=NC=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium t-butoxide (1.25 g, 13.0 mmol), 2,2-bis(diphenylphosphino)-1,1-binaphthyl (0.485 g, 0.779 mmol), and tris(dibenzylideneacetone)dipalladium(0) (0.238 g, 0.260 mmol) were added to a solution of ethyl piperidine-4-carboxylate (2.00 g, 10.4 mmol) and 2-bromo-5-chloropyridine (2.00 g, 10.4 mmol) in toluene (50 mL), and the mixture was stirred for 1 hour under heating to reflux. A saturated ammonium chloride aqueous solution was added to the reaction solution, followed by extraction with toluene twice. The obtained organic layer was washed with brine and then dried over anhydrous sodium sulfate, and the solvent was distilled off under reduced pressure. The obtained residue was purified by silica gel column chromatography [elute: hexane/ethyl acetate=85/15] to obtain the title compound (1.47 g, yield: 53%).
Quantity
1.25 g
Type
reactant
Reaction Step One
Name
2,2-bis(diphenylphosphino)-1,1-binaphthyl
Quantity
0.485 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0.238 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
53%

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